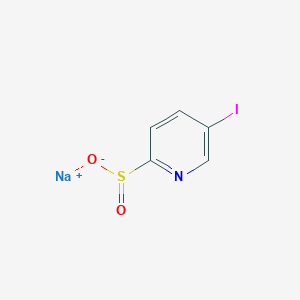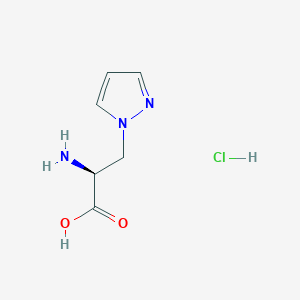
2,6-Dichloro-3-(methylamino)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-(methylamino)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methylamino group at the 3 position, and a carboxylic acid group at the 4 position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of isonicotinic acid with thionyl chloride to introduce the chlorine atoms, followed by the reaction with methylamine to introduce the methylamino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-(methylamino)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-(methylamino)isonicotinic acid has several scientific research applications:
Agriculture: It is used as an elicitor to induce systemic acquired resistance in plants, helping them resist various pathogens.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds and materials.
Mecanismo De Acción
The mechanism by which 2,6-Dichloro-3-(methylamino)isonicotinic acid exerts its effects involves the activation of specific molecular pathways. In plants, it mimics pathogen attack, triggering the systemic acquired resistance pathway and leading to the production of defense-related proteins and metabolites . In microbial applications, it may inhibit essential enzymes or disrupt cell wall synthesis, similar to other isonicotinic acid derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloroisonicotinic acid: Lacks the methylamino group but shares similar plant defense elicitor properties.
Isonicotinic acid: The parent compound without chlorine or methylamino substitutions.
Nicotinic acid:
Uniqueness
2,6-Dichloro-3-(methylamino)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylamino groups enhances its ability to interact with biological targets and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H6Cl2N2O2 |
|---|---|
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
2,6-dichloro-3-(methylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-10-5-3(7(12)13)2-4(8)11-6(5)9/h2,10H,1H3,(H,12,13) |
Clave InChI |
XWAYOLUNDGFJDS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=C(C=C1C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)




![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)

